2-Chloro-6-methylpyridine-4-boronic acid
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Overview
Description
2-Chloro-6-methylpyridine-4-boronic acid is a chemical compound. However, there is limited information available about this specific compound12. It’s important to note that the compound may have similar properties to those of other pyridine boronic acids, such as 6-Chloro-2-methylpyridine-3-boronic acid1 and 2-Chloropyridine-3-boronic acid3.
Synthesis Analysis
The synthesis of boronic acids often involves Suzuki–Miyaura coupling, a widely-used transition metal catalysed carbon–carbon bond forming reaction4. This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent4. However, the specific synthesis process for 2-Chloro-6-methylpyridine-4-boronic acid is not readily available in the retrieved data.
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-methylpyridine-4-boronic acid is not explicitly provided in the retrieved data. However, similar compounds like 6-Chloro-2-methylpyridine-3-boronic acid have a molecular weight of 171.391, and 2-Chloropyridine-3-boronic acid has a molecular weight of 157.363.Chemical Reactions Analysis
Boronic acids, including pyridine boronic acids, are often used in Suzuki–Miyaura coupling reactions4. These reactions involve the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst4. However, the specific chemical reactions involving 2-Chloro-6-methylpyridine-4-boronic acid are not detailed in the retrieved data.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-6-methylpyridine-4-boronic acid are not explicitly provided in the retrieved data. However, similar compounds like 2-Chloro-6-methylpyridine have a boiling point of 64-68 °C/10 mmHg and a density of 1.167 g/mL at 25 °C5.Scientific Research Applications
1. Suzuki–Miyaura Coupling
- Summary of Application: The compound is used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Methods of Application: The specific methods of application in this context involve the use of the compound as a boron reagent in the Suzuki–Miyaura coupling process. The boronic acid is a reactive species in this process .
- Results or Outcomes: The outcomes of this application are the formation of carbon–carbon bonds via a palladium-catalyzed process. The boronic acid is transferred from boron to palladium during the transmetalation stage of the reaction .
2. Sensing Applications
- Summary of Application: Boronic acids, including “2-Chloro-6-methylpyridine-4-boronic acid”, are increasingly utilized in diverse areas of research, including sensing applications. They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- Methods of Application: The methods of application in this context involve the use of the compound in homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results or Outcomes: The outcomes of this application are the successful detection of various analytes, including diols and strong Lewis bases .
3. Spectroscopic Analyses
- Summary of Application: The compound has been used for experimental FTIR and FT-Raman spectroscopic analyses, as well as for conformational studies .
- Methods of Application: The methods of application in this context involve the use of the compound in spectroscopic analyses, specifically FTIR and FT-Raman spectroscopy .
- Results or Outcomes: The outcomes of this application are the successful conformational studies and spectroscopic analyses of the compound .
4. Protodeboronation
- Summary of Application: The compound has been used in catalytic protodeboronation of pinacol boronic esters. This process is a formal anti-Markovnikov hydromethylation of alkenes .
- Methods of Application: The methods of application involve the use of the compound in catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
- Results or Outcomes: The outcomes of this application are the successful protodeboronation of alkyl boronic esters and the formal anti-Markovnikov hydromethylation of alkenes .
5. Preparation of Dihydro-phenylquinazlinone Derivatives
- Summary of Application: The compound is used as a reagent in the preparation of dihydro-phenylquinazlinone derivatives as encephalitic alphaviruses inhibitors useful in the treatment of viral infections .
- Methods of Application: The methods of application involve the use of the compound in the synthesis of dihydro-phenylquinazlinone derivatives .
- Results or Outcomes: The outcomes of this application are the successful synthesis of dihydro-phenylquinazlinone derivatives that can inhibit encephalitic alphaviruses .
6. Synthesis of Dihydro-phenylquinazlinone Derivatives
- Summary of Application: The compound is used as a reagent in the preparation of dihydro-phenylquinazlinone derivatives as encephalitic alphaviruses inhibitors useful in the treatment of viral infections .
- Methods of Application: The methods of application involve the use of the compound in the synthesis of dihydro-phenylquinazlinone derivatives .
- Results or Outcomes: The outcomes of this application are the successful synthesis of dihydro-phenylquinazlinone derivatives that can inhibit encephalitic alphaviruses .
Safety And Hazards
The safety data sheet for 2-Chloro-6-methylpyridine indicates that it is a combustible liquid that causes skin irritation, serious eye irritation, and may cause respiratory irritation6. However, the specific safety and hazard information for 2-Chloro-6-methylpyridine-4-boronic acid is not available in the retrieved data.
Future Directions
The future applications of 2-Chloro-6-methylpyridine-4-boronic acid are not explicitly mentioned in the retrieved data. However, similar compounds like (2-Methylpyridin-4-yl)boronic Acid are used as a reagent in the preparation of dihydro-phenylquinazlinone derivatives as encephalitic alphaviruses inhibitors useful in the treatment of viral infections7.
Please note that this information is based on the available data and there may be additional information not covered in this analysis. For more detailed information, further research and consultation with a chemical expert may be necessary.
properties
IUPAC Name |
(2-chloro-6-methylpyridin-4-yl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3,10-11H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDHMBLTDQMBOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC(=C1)Cl)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678219 |
Source
|
Record name | (2-Chloro-6-methylpyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylpyridine-4-boronic acid | |
CAS RN |
1320397-15-6 |
Source
|
Record name | (2-Chloro-6-methylpyridin-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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